4-(t-Butoxy)-2-chlorophenylboronic acid
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to “4-(t-Butoxy)-2-chlorophenylboronic acid” involves reactions with P chlorophenol and isobutene as main reaction materials . Another method involves the reduction of acid chlorides with lithium aluminum tri-t-butoxy hydride .
Molecular Structure Analysis
The molecular structure of “this compound” is not explicitly mentioned in the sources I have access to .
Chemical Reactions Analysis
Chemical reactions involving compounds similar to “this compound” include the reduction of acid chlorides to aldehydes . Another reaction involves the conversion of carboxylic acids to acid chlorides .
Scientific Research Applications
Detection and Analysis of Herbicides : A study by Wintersteiger, Goger, and Krautgartner (1999) developed a method using high-performance liquid chromatography with electrochemical detection for quantifying chlorophenoxy acids, including 2,4-D and 2,4,5-T, in ground and drinking water, highlighting its utility in environmental monitoring (Wintersteiger, Goger, & Krautgartner, 1999).
Environmental Impact and Toxicology Studies : Zuanazzi, Ghisi, and Oliveira (2020) conducted a scientometric review on 2,4-D herbicide toxicity, providing insights into the characteristics of its toxicology and mutagenicity. This review indicates the global trends in the research of 2,4-D's impact on environmental and human health (Zuanazzi, Ghisi, & Oliveira, 2020).
Adsorption and Removal of Herbicides : Khan and Akhtar (2011) focused on the adsorption behavior of 2,4,5-T on poly-o-toluidine Zr(IV)phosphate, a nano-composite used in pesticide-sensitive membrane electrodes. This research contributes to the development of methods for the removal of such herbicides from the environment (Khan & Akhtar, 2011).
Biodegradation and Ecotoxicity : Mierzejewska, Baran, and Urbaniak (2019) studied the biodegradation potential and ecotoxicity of 2,4-D in soil extracts, assessing the impact of structurally-related compounds like ferulic acid on the degradation process and ecotoxicity of soil extracts amended with 2,4-D (Mierzejewska, Baran, & Urbaniak, 2019).
Degradation and Purification Methods : Brillas, Boye, and Dieng (2003) investigated the rapid depollution of acidic solutions of the herbicide 4-chlorophenoxyacetic acid (4-CPA) using peroxi-coagulation and photoperoxi-coagulation. These methods involve the production of oxidizing hydroxyl radicals, highlighting effective techniques for the removal of such pollutants from water (Brillas, Boye, & Dieng, 2003).
Mechanism of Action
Target of Action
The primary target of “4-(t-Butoxy)-2-chlorophenylboronic acid” is amines . This compound is used as a protecting group in organic synthesis, particularly for amines . The role of this compound is to protect the amine group during a reaction, preventing it from reacting until the protecting group is removed .
Mode of Action
The compound interacts with its targets (amines) by forming a protective layer around them . This is achieved under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .
Biochemical Pathways
The compound affects the biochemical pathways involved in the synthesis of peptides . These protected AAILs are then used as the starting materials in dipeptide synthesis .
Result of Action
The result of the compound’s action is the protection of amines during organic synthesis, allowing for more complex reactions to take place without unwanted side reactions . After the desired reactions have occurred, the protecting group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .
Action Environment
The action of “this compound” is influenced by several environmental factors. For instance, the addition of the compound to amines requires specific conditions, such as the presence of a base . Furthermore, the removal of the protecting group requires the presence of a strong acid . Therefore, the compound’s action, efficacy, and stability are highly dependent on the chemical environment.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[2-chloro-4-[(2-methylpropan-2-yl)oxy]phenyl]boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BClO3/c1-10(2,3)15-7-4-5-8(11(13)14)9(12)6-7/h4-6,13-14H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSHWQJRSYIOVJN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)OC(C)(C)C)Cl)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401202677 | |
Record name | Boronic acid, B-[2-chloro-4-(1,1-dimethylethoxy)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401202677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.48 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2096329-86-9 | |
Record name | Boronic acid, B-[2-chloro-4-(1,1-dimethylethoxy)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2096329-86-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boronic acid, B-[2-chloro-4-(1,1-dimethylethoxy)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401202677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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